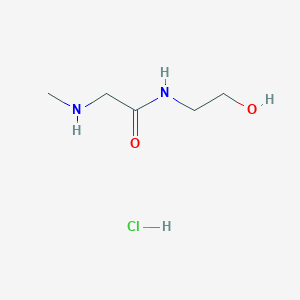
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride
概要
説明
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 90562-33-7. It has a molecular weight of 204.1 and its molecular formula is C9H11Cl2N .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN.ClH/c10-8-4-1-5-9-7 (8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a LogP value of 3.63810, indicating its lipophilicity .科学的研究の応用
Biochemical Properties and Therapeutic Applications
Chloroquine and Its Derivatives : Chloroquine, a compound structurally related to 5-Chloro-1,2,3,4-tetrahydroquinoline, has been well-known for its antimalarial effects. Research has shown its potential repurposing for various infectious and noninfectious diseases, inspiring the study of its derivatives and compositions for therapeutic applications in areas such as cancer therapy and autoimmune disorders (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics : Tetrahydroisoquinoline derivatives, closely related to the structure of 5-Chloro-1,2,3,4-tetrahydroquinoline, have been identified as 'privileged scaffolds' in drug discovery. These compounds have been explored for their therapeutic potential in treating diseases like cancer and central nervous system disorders, demonstrating significant pharmacological activities (Singh & Shah, 2017).
Potential for Drug Repurposing
- Repurposing Chloroquine and Hydroxychloroquine : Besides their traditional use in treating malaria, chloroquine and hydroxychloroquine have shown promise in repurposing efforts for conditions like autoimmune diseases due to their immunosuppressive activity. Their application extends to the treatment of diseases such as systemic lupus erythematosus and rheumatoid arthritis, highlighting their potential beyond antimalarial activity (Taherian et al., 2013).
Safety and Hazards
作用機序
Target of Action
It is known that tetrahydroquinoline derivatives, a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Tetrahydroquinoline derivatives are known to exert diverse biological activities, suggesting that they may affect multiple pathways .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , indicating that certain environmental conditions are necessary for its stability.
生化学分析
Biochemical Properties
5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions, which can alter the enzyme’s activity and, consequently, the biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This modulation can lead to changes in gene expression, which in turn can affect various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Its degradation products and their potential effects on cells need to be carefully monitored in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIWQHKPWUZNDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718811 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90562-33-7 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


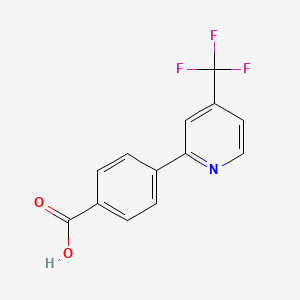

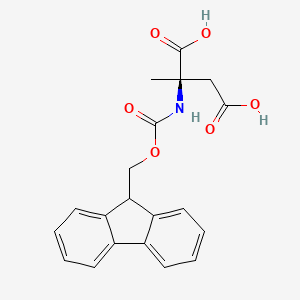

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)



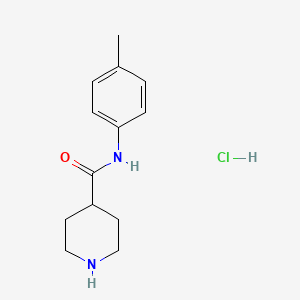
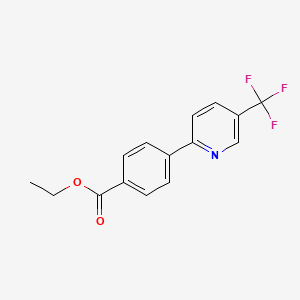
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

